molecular formula C25H29N3O5 B266705 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266705
M. Wt: 451.5 g/mol
InChI Key: ODXXSGSRQYTCIG-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as MP-10, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating the activity of G protein-coupled receptors, which are transmembrane proteins that play a critical role in various physiological processes, including neurotransmission, hormone secretion, and immune response. This compound binds to the active site of the receptor and induces a conformational change that results in the activation or inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the regulation of immune response. In the nervous system, this compound has been shown to enhance the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade, a series of enzymes that are involved in the programmed cell death. In the immune system, this compound has been shown to regulate the activity of immune cells, including T cells and B cells, which play a critical role in the defense against pathogens.

Advantages and Limitations for Lab Experiments

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high potency and selectivity for G protein-coupled receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for the research on 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, including the development of more potent and selective analogs, the investigation of its potential applications in other fields of research, such as immunology and cardiovascular diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound as a tool for the investigation of G protein-coupled receptors and their signaling pathways is an area of great interest and potential.

Synthesis Methods

The synthesis of 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-pyridinylhydrazine to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with 4-morpholinyl ethyl ketone and acetic anhydride in the presence of a catalyst to yield this compound.

Scientific Research Applications

3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In drug discovery, this compound has been used as a lead compound for the development of novel drugs that target G protein-coupled receptors.

properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-(4-propoxyphenyl)methanolate

InChI

InChI=1S/C25H29N3O5/c1-2-15-33-20-5-3-19(4-6-20)23(29)21-22(18-7-9-26-10-8-18)28(25(31)24(21)30)12-11-27-13-16-32-17-14-27/h3-10,22,29H,2,11-17H2,1H3/b23-21+

InChI Key

ODXXSGSRQYTCIG-XTQSDGFTSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CC=NC=C4)/[O-]

SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=CC=NC=C4)[O-]

Origin of Product

United States

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